1,1'-乙叉双色氨酸

描述

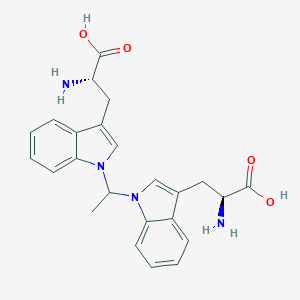

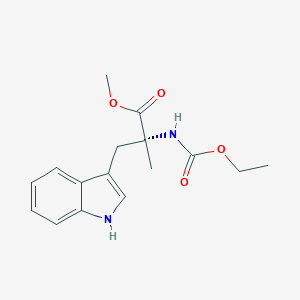

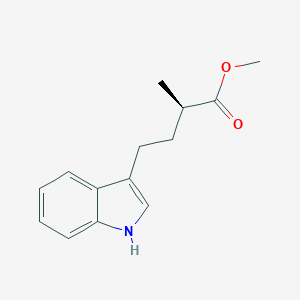

1,1'-Ethylidenebistryptophan is an indolyl carboxylic acid.

科学研究应用

L-色氨酸制剂中的杂质

EBT是商业化L-色氨酸制剂中的一种潜在杂质 . 它是在酸性条件下由乙醛和色氨酸形成的 .

嗜酸性粒细胞增多-肌痛综合征(EMS)的标志物

EBT可作为疑似EMS的色氨酸的标志物 . EMS是一种严重的综合征,包括嗜酸性粒细胞增多(嗜酸性粒细胞水平升高,嗜酸性粒细胞是一种白细胞)和严重的肌肉疼痛。

嗜酸性粒细胞活化的诱导剂

EBT可以诱导人嗜酸性粒细胞的功能活化和T淋巴细胞的5型白介素生成 . 这表明EBT可能通过双重机制参与EMS的发病机制,包括T细胞产生IL-5和增强嗜酸性粒细胞功能活化 .

嗜酸性白血病细胞增殖的刺激剂

EBT增加了EoL-3嗜酸性白血病细胞的增殖 . 这表明EBT可能在某些类型癌细胞的增殖中发挥作用。

组织炎症和纤维化的诱导剂

EBT诱导小鼠筋膜增厚并增加肥胖组织和浅层皮肌组织的肥大细胞浸润、炎症和纤维化 . 这表明EBT可能在组织炎症和纤维化的发展中发挥作用。

合成化合物的先导物

EBT是一种芳香族化合物,由两个通过碳-碳双键连接的色氨酸分子组成。 它是一种合成多种化合物的宝贵先导物,包括氨基酸和肽 .

在制药级和饲料级色氨酸中的作用

在制药级和饲料级色氨酸中检测到EBT,含量为<20-1,400mg/kg . 这突出了在这些产品中监测EBT水平以确保其安全性和质量的重要性。

作用机制

Target of Action

1,1’-Ethylidenebis(tryptophan), also known as EBT, is a potential impurity found in commercial preparations of L-tryptophan . It primarily targets EoL-3 eosinophilic leukemia cells , human peripheral blood eosinophils , and human T cells . It promotes the proliferation of EoL-3 eosinophilic leukemia cells, enhances the release of eosinophil cationic protein from human peripheral blood eosinophils, and boosts IL-5 production in human T cells .

生化分析

Biochemical Properties

1,1’-Ethylidenebis(tryptophan) has been shown to interact with various biomolecules. It increases the proliferation of EoL-3 eosinophilic leukemia cells, release of eosinophil cationic protein from isolated human peripheral blood eosinophils, and IL-5 production in isolated human T cells . These interactions suggest that 1,1’-Ethylidenebis(tryptophan) plays a role in biochemical reactions involving these cells and proteins.

Cellular Effects

1,1’-Ethylidenebis(tryptophan) has significant effects on various types of cells. It increases the proliferation of EoL-3 eosinophilic leukemia cells . It also induces fascia thickening and increases mast cell infiltration, inflammation, and fibrosis in superficial adipose and panniculus carnosus tissues in mice .

Molecular Mechanism

While the exact mechanism of action of 1,1’-Ethylidenebis(tryptophan) remains partially elusive, it is believed to engage in hydrogen bonding and hydrophobic interactions when interacting with proteins and enzymes . It is also suggested that 1,1’-Ethylidenebis(tryptophan) or possibly a breakdown product becomes incorporated into proteins .

Temporal Effects in Laboratory Settings

In a study involving Lewis rats, animals treated for 6 weeks with 1,1’-Ethylidenebis(tryptophan) developed significant myofascial thickening . This suggests that the effects of 1,1’-Ethylidenebis(tryptophan) can change over time in laboratory settings.

Dosage Effects in Animal Models

The effects of 1,1’-Ethylidenebis(tryptophan) vary with different dosages in animal models. For instance, in Lewis rats, a dosage of 40 µg/kg of 1,1’-Ethylidenebis(tryptophan) induces fascia thickening and increases mast cell infiltration, inflammation, and fibrosis .

Transport and Distribution

1,1’-Ethylidenebis(tryptophan) is transported and distributed within cells and tissues. In rats, it was found that a considerable amount of 1,1’-Ethylidenebis(tryptophan) is transferred to the large intestine without decomposition by gastric fluid in the stomach .

属性

IUPAC Name |

2-amino-3-[1-[1-[3-(2-amino-2-carboxyethyl)indol-1-yl]ethyl]indol-3-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O4/c1-14(27-12-15(10-19(25)23(29)30)17-6-2-4-8-21(17)27)28-13-16(11-20(26)24(31)32)18-7-3-5-9-22(18)28/h2-9,12-14,19-20H,10-11,25-26H2,1H3,(H,29,30)(H,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DETVQFQGSVEQBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(N1C=C(C2=CC=CC=C21)CC(C(=O)O)N)N3C=C(C4=CC=CC=C43)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132685-02-0 | |

| Record name | 1,1'-Ethylidenebistryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034899 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate](/img/structure/B41327.png)

![5H-Dibenzo[a,d]cycloheptene-5-propanamine](/img/structure/B41354.png)